3-(3-chlorobenzo[b]thiophene-2-carboxamido)-N-phenylbenzofuran-2-carboxamide
Description
3-(3-chlorobenzo[b]thiophene-2-carboxamido)-N-phenylbenzofuran-2-carboxamide is a complex organic compound that features a benzofuran ring, a benzo[b]thiophene ring, and a phenyl group
Properties
IUPAC Name |
3-[(3-chloro-1-benzothiophene-2-carbonyl)amino]-N-phenyl-1-benzofuran-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15ClN2O3S/c25-19-16-11-5-7-13-18(16)31-22(19)24(29)27-20-15-10-4-6-12-17(15)30-21(20)23(28)26-14-8-2-1-3-9-14/h1-13H,(H,26,28)(H,27,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIXNCGBGPVIZQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=C(C5=CC=CC=C5S4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorobenzo[b]thiophene-2-carboxamido)-N-phenylbenzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the core structures. One common approach is the palladium-catalyzed decarboxylative Heck-type coupling of 3-chlorobenzo[b]thiophene-2-carboxylic acid with styrenes . This reaction is carried out under specific conditions, often involving the use of silver chloride (AgCl) to facilitate the decarboxylation process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
3-(3-chlorobenzo[b]thiophene-2-carboxamido)-N-phenylbenzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Medicinal Chemistry Applications
-
Antimicrobial Activity :
Recent studies have highlighted the potential of derivatives of 3-chlorobenzo[b]thiophene in combating bacterial and fungal infections. For instance, 3-halobenzo[b]thiophenes have been synthesized and evaluated for their antimicrobial properties, demonstrating significant effectiveness against various pathogens using the broth microdilution susceptibility method . -
Cancer Research :
The compound's structural characteristics suggest potential applications in cancer therapy. Compounds with similar frameworks have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. This is particularly relevant in the development of targeted therapies that exploit specific molecular pathways involved in tumorigenesis. -
Glutaminyl Cyclase Inhibition :
The compound has been identified as an inhibitor of glutaminyl cyclase, an enzyme implicated in neurodegenerative diseases such as Alzheimer's. Inhibiting this enzyme may help reduce the formation of neurotoxic peptides, thus providing a therapeutic avenue for treating such conditions .
Pharmacological Insights
-
Anti-inflammatory Properties :
Compounds related to 3-(3-chlorobenzo[b]thiophene-2-carboxamido)-N-phenylbenzofuran-2-carboxamide have shown promise in reducing inflammation. This is crucial for developing treatments for chronic inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease. -
Neuroprotective Effects :
Research indicates that similar compounds can exert neuroprotective effects, potentially offering new strategies for treating neurodegenerative disorders. The ability to modulate neuroinflammation and protect neuronal integrity is a significant area of interest.
Material Science Applications
-
Organic Electronics :
The unique electronic properties of benzofuran derivatives make them suitable candidates for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Their ability to form thin films with good charge transport properties is being explored in the development of advanced materials for electronic applications. -
Polymer Chemistry :
Incorporating this compound into polymer matrices can enhance the mechanical and thermal properties of the resulting materials. This application is particularly relevant in producing high-performance composites used in aerospace and automotive industries.
Case Studies
Mechanism of Action
The mechanism of action of 3-(3-chlorobenzo[b]thiophene-2-carboxamido)-N-phenylbenzofuran-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, thereby influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3-chlorobenzo[b]thiophene-2-carboxylic acid: A precursor in the synthesis of the target compound.
N-phenylbenzofuran-2-carboxamide: Shares structural similarities but lacks the benzo[b]thiophene ring.
Uniqueness
What sets 3-(3-chlorobenzo[b]thiophene-2-carboxamido)-N-phenylbenzofuran-2-carboxamide apart is its unique combination of functional groups, which may confer distinct chemical and biological properties
Biological Activity
The compound 3-(3-chlorobenzo[b]thiophene-2-carboxamido)-N-phenylbenzofuran-2-carboxamide is a member of a class of benzofuran and benzothiophene derivatives that have garnered attention for their potential biological activities, particularly in the context of neuroprotection and modulation of amyloid-beta (Aβ) aggregation. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various studies, and implications for therapeutic applications.
Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 431.89 g/mol. Its structure includes a benzofuran moiety linked to a chlorobenzo[b]thiophene derivative, which is hypothesized to contribute to its biological activity.
Amyloid-Beta Modulation
Recent studies have highlighted the role of benzofuran and benzothiophene derivatives in modulating Aβ aggregation, a significant factor in Alzheimer's disease pathology. The compound has been shown to influence Aβ42 fibrillogenesis, with varying effects depending on its concentration:
- Promotion of Aggregation : At concentrations of 5 μM and 25 μM, certain derivatives exhibited a 1.92 to 2.70-fold increase in Aβ42 fibrillogenesis .
- Neuroprotection : Compounds derived from this class demonstrated significant neuroprotective effects against Aβ42-induced cytotoxicity in mouse hippocampal HT22 cells, suggesting their potential as therapeutic agents in neurodegenerative diseases .
The mechanism by which this compound exerts its effects appears to involve:
- Binding Affinity : Molecular docking studies indicate that the orientation of bicyclic aromatic rings plays a crucial role in modulating Aβ aggregation. The presence of specific substituents on the phenyl ring can either inhibit or promote fibrillogenesis .
- Cell Viability : Experimental results show that the compound can enhance cell viability in the presence of toxic Aβ aggregates, thereby providing a protective effect against neuronal damage .
Case Studies and Research Findings
A series of experiments were conducted to evaluate the biological activity of related compounds:
- In Vitro Studies :
- Electron Microscopy :
Data Summary
| Compound Name | Concentration (μM) | Effect on Aβ42 Fibrillogenesis | Neuroprotective Activity |
|---|---|---|---|
| This compound | 5 | 1.92-fold increase | Significant |
| This compound | 25 | 2.70-fold increase | Significant |
| Unsubstituted N-phenylbenzofuran-2-carboxamide | Various | Variable promotion/inhibition | Moderate |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 3-(3-chlorobenzo[b]thiophene-2-carboxamido)-N-phenylbenzofuran-2-carboxamide, and how do reaction conditions impact yield?
- Answer : Synthesis typically involves multi-step protocols, including:
- Amide bond formation : Coupling 3-chlorobenzo[b]thiophene-2-carboxylic acid with N-phenylbenzofuran-2-carboxamide using coupling agents like HATU or EDCl .
- Optimization : Key parameters include solvent choice (e.g., dry CH₂Cl₂ for anhydrous conditions), temperature (reflux for 12–24 hours), and purification via reverse-phase HPLC .
- Yields : Reported yields range from 47% to 67% depending on the acylating agent (e.g., succinic anhydride vs. maleic anhydride) and reaction time .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Answer :
- Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., aromatic protons at δ 7.2–8.8 ppm) and carbonyl groups (C=O at ~165–175 ppm) .
- Chromatography : HPLC (≥98% purity) with methanol-water gradients to isolate intermediates and final products .
- Mass spectrometry : HRMS for exact mass confirmation (e.g., [M+H]+ observed at m/z 357.9529 vs. calculated 357.9518) .
Advanced Research Questions
Q. How does this compound modulate Aβ42 aggregation kinetics, and what experimental models validate its neuroprotective effects?
- Answer :
- Aggregation assays : Thioflavin-T fluorescence assays show a 1.5–4.7-fold increase in Aβ42 fibrillogenesis at 1–25 μM concentrations compared to controls. Electron microscopy confirms elongated fibril formation .
- Neuroprotection : In HT22 hippocampal neuronal cells, the compound reduces Aβ42-induced cytotoxicity (cell viability: ~74% vs. ~20% in Aβ42-only groups). Fluorescence imaging with ProteoStat dye validates fibril formation and reduced cellular toxicity .
Q. What computational strategies elucidate the interaction between this compound and Aβ42 oligomers?
- Answer :
- Molecular docking : Predicts binding to Aβ42 oligomer interfaces, stabilizing β-sheet structures via hydrophobic interactions (e.g., chlorobenzo[b]thiophene moiety) .
- ANS binding assays : Expose hydrophobic surfaces of Aβ42, promoting self-assembly. Computational models align with experimental data showing accelerated fibrillogenesis .
Q. How do structural modifications (e.g., substituent variations) influence bioactivity and aggregation properties?
- Answer :
- Substituent effects : Replacing the chlorobenzo[b]thiophene group with benzofuran (compound 7a vs. 7b) alters aggregation kinetics. For example, 7a shows higher fibrillogenesis at low concentrations (1 μM: 1.5-fold vs. 2.9-fold for 7b) .
- Acyl chain length : Longer acyl chains (e.g., compound 25 with a glutaric anhydride-derived group) reduce antibacterial activity but enhance solubility, as shown in SAR studies .
Key Considerations for Experimental Design
- Contradictions : While highlights Aβ42 aggregation promotion, conflicting data may arise in other amyloid models (e.g., α-synuclein). Researchers should validate target specificity.
- Safety : Handle chlorinated intermediates (e.g., 3-chlorobenzo[b]thiophene-2-carboxylic acid) under inert atmospheres to avoid decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
